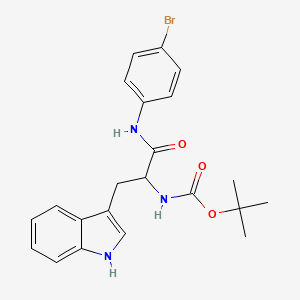
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide, also known as Boc-Trp-Br, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and various other physiological processes. Boc-Trp-Br has been studied extensively for its potential applications in drug discovery, particularly in the development of novel therapeutic agents for the treatment of various diseases.
Mécanisme D'action
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide acts by inhibiting various enzymes and signaling pathways involved in the regulation of cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a crucial role in the development of various diseases.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to modulate the immune response and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide is its ability to selectively target specific enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of various biological processes. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide in scientific research. One area of interest is the development of novel drugs for the treatment of cancer and other diseases. N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide has been shown to exhibit potent anti-cancer activity, and further research is needed to explore its potential as a therapeutic agent. Another potential direction is the study of N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide's effects on the gut microbiome, which has been shown to play a critical role in various physiological processes. Finally, the development of more efficient synthesis methods for N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide could lead to its wider use in scientific research.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide involves the reaction of 4-bromobenzoyl chloride with N-tert-butoxycarbonyl tryptophan in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide has been used extensively in scientific research as a tool for studying the mechanisms of various biological processes. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide has been used in the development of novel drugs for the treatment of diseases such as cancer, Alzheimer's disease, and inflammatory disorders.
Propriétés
IUPAC Name |
tert-butyl N-[1-(4-bromoanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O3/c1-22(2,3)29-21(28)26-19(20(27)25-16-10-8-15(23)9-11-16)12-14-13-24-18-7-5-4-6-17(14)18/h4-11,13,19,24H,12H2,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFLCVQQBKZQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)
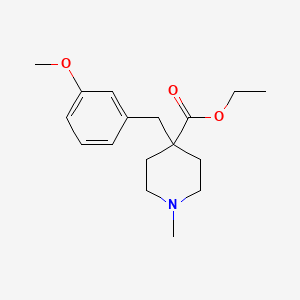
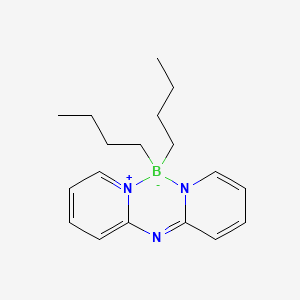
![3-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B4984270.png)
![3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4984271.png)
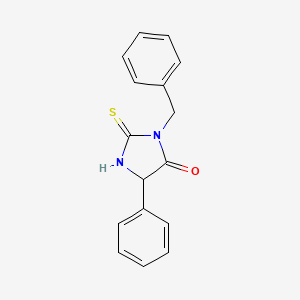
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984277.png)
![N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide](/img/structure/B4984284.png)
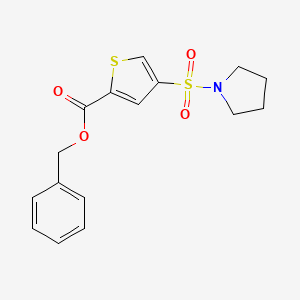
![3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid](/img/structure/B4984310.png)